1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt
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Overview
Description
1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups and triazine rings, making it a versatile molecule in various chemical applications. This compound is often used in the synthesis of dyes and optical brighteners due to its unique structural properties.
Preparation Methods
The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt involves several steps:
Sulfonation: The initial step involves the sulfonation of metanilic acid in 100% sulfuric acid with 50% oleum at 160°C for 5-6 hours.
Precipitation: The product is precipitated with excess concentrated hydrochloric acid in a hot solution, yielding a high purity product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized under strong oxidative conditions.
Reduction: The triazine rings can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups, using reagents like sodium hydroxide or potassium hydroxide.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and optical brighteners.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical research.
Medicine: Its potential interactions with biological targets make it a candidate for drug development and other medical applications.
Industry: The compound is used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its sulfonic acid groups and triazine rings. These interactions can lead to various biochemical and chemical processes, depending on the specific application. The molecular pathways involved are often related to the compound’s ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar compounds to 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt include:
2-Amino-1,4-benzenedisulfonic acid: Used as an intermediate for dyes and optical brighteners.
Benzenesulfonic acid derivatives: These compounds share similar structural features and are used in various industrial applications.
The uniqueness of 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt lies in its complex structure, which provides multiple functional groups for diverse chemical reactions and applications.
Properties
CAS No. |
75790-89-5 |
---|---|
Molecular Formula |
C44H50KN12NaO22S6 |
Molecular Weight |
1353.4 g/mol |
IUPAC Name |
potassium;sodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(5-sulfo-2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-1,3,5-triazin-2-yl]amino]-4-sulfobenzenesulfonate |
InChI |
InChI=1S/C44H52N12O22S6.K.Na/c1-23(57)19-55(20-24(2)58)43-51-39(49-41(53-43)47-33-17-31(79(61,62)63)11-13-35(33)81(67,68)69)45-29-9-7-27(37(15-29)83(73,74)75)5-6-28-8-10-30(16-38(28)84(76,77)78)46-40-50-42(54-44(52-40)56(21-25(3)59)22-26(4)60)48-34-18-32(80(64,65)66)12-14-36(34)82(70,71)72;;/h5-18,23-26,57-60H,19-22H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;/q;2*+1/p-2 |
InChI Key |
MACBURWFIGGPAR-UHFFFAOYSA-L |
Canonical SMILES |
CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)O)S(=O)(=O)O)O.[Na+].[K+] |
Origin of Product |
United States |
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